molecular formula C10H8Cl2F2O3 B1410051 Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate CAS No. 1806352-77-1

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate

Cat. No.: B1410051
CAS No.: 1806352-77-1
M. Wt: 285.07 g/mol
InChI Key: FXYUZNFMXXFKNT-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a phenyl ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate typically involves the esterification of 3,5-dichloro-4-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride are used for these transformations.

Major Products Formed

    Substitution Reactions: Products include substituted phenylacetates with various functional groups replacing the chlorine atoms.

    Hydrolysis: The major products are 3,5-dichloro-4-(difluoromethoxy)benzoic acid and methanol.

    Oxidation and Reduction: Products include quinones and hydroquinones, respectively.

Scientific Research Applications

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. For example, it may act as an inhibitor of phosphodiesterases, which are enzymes involved in the regulation of cyclic nucleotide levels within cells. By inhibiting these enzymes, the compound can modulate signaling pathways and exert therapeutic effects.

Comparison with Similar Compounds

Methyl 3,5-dichloro-4-(difluoromethoxy)-phenylacetate can be compared with other similar compounds, such as:

    Methyl 3,5-dichloro-4-(trifluoromethoxy)-phenylacetate: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    Methyl 3,5-dichloro-4-methoxy-phenylacetate: The absence of fluorine atoms in this compound may lead to reduced stability and different reactivity compared to the difluoromethoxy derivative.

    Methyl 3,5-dichloro-4-(fluoromethoxy)-phenylacetate: The presence of a single fluorine atom may influence the compound’s electronic properties and interactions with biological targets.

Properties

IUPAC Name

methyl 2-[3,5-dichloro-4-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-8(15)4-5-2-6(11)9(7(12)3-5)17-10(13)14/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYUZNFMXXFKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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